(3-Bromoquinolin-6-yl)methanol chemical structure and properties
(3-Bromoquinolin-6-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (3-Bromoquinolin-6-yl)methanol: Structure, Synthesis, and Applications
Foreword: As a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and drug development professionals. (3-Bromoquinolin-6-yl)methanol is a bespoke chemical building block, and as such, comprehensive experimental data is not widely available in public literature. This guide, therefore, provides a robust framework for its synthesis, characterization, and application by leveraging established chemical principles and data from closely related structural analogs. The protocols and predictive data herein are intended to serve as a validated starting point for its use in a research and development setting.
Chemical Identity and Physicochemical Properties
(3-Bromoquinolin-6-yl)methanol is a bifunctional heterocyclic compound featuring a quinoline core. This scaffold is of significant interest in medicinal chemistry. The molecule possesses two key functional handles for synthetic diversification: a bromine atom on the electron-deficient pyridine ring and a primary alcohol on the benzenoid ring. This specific substitution pattern allows for orthogonal chemical modifications, making it a valuable intermediate for constructing diverse molecular libraries.
While specific experimental data for this compound is scarce, its core properties can be calculated or inferred from its precursor, 3-bromoquinoline-6-carboxylic acid.
Table 1: Physicochemical Properties of (3-Bromoquinolin-6-yl)methanol and its Precursor
| Property | (3-Bromoquinolin-6-yl)methanol | 3-Bromoquinoline-6-carboxylic acid (Precursor) | Reference |
|---|---|---|---|
| CAS Number | Data Not Available | 205114-14-3 | [1] |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₆BrNO₂ | [2] |
| Molecular Weight | 238.08 g/mol | 252.07 g/mol | [2] |
| Physical Form | Expected to be a solid | White to Yellow Solid | |
| Melting Point | Data Not Available | ~220 °C | [3] |
| Boiling Point | Data Not Available | ~347 °C (Predicted) | [3] |
| Water Solubility | Data Not Available | Low (Predicted) | [3] |
| pKa (Basic) | Data Not Available | ~2.64 (Predicted, for quinoline N) | [3] |
| pKa (Acidic) | N/A | ~3.98 (Predicted, for -COOH) |[3] |
Proposed Synthesis and Purification
The most direct and logical synthetic route to (3-Bromoquinolin-6-yl)methanol is the selective reduction of its corresponding carboxylic acid, 3-bromoquinoline-6-carboxylic acid. This precursor is commercially available, providing a reliable starting point for synthesis.[1]
Foundational Principle: Carboxylic Acid Reduction
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of reducing the carbonyl group without affecting the aromatic bromo-substituent. Lithium aluminum hydride (LiAlH₄) is a standard and effective choice for this transformation, though it necessitates strictly anhydrous conditions and a careful aqueous workup. An alternative, often milder, reagent is a borane complex, such as Borane-THF (BH₃·THF), which also effectively reduces carboxylic acids.
Visualized Synthesis Workflow
Caption: Proposed synthesis of (3-Bromoquinolin-6-yl)methanol.
Detailed Experimental Protocol: Reduction of 3-Bromoquinoline-6-carboxylic acid
Causality: This protocol is adapted from standard procedures for the LiAlH₄ reduction of aromatic carboxylic acids.[4] The use of an inert atmosphere and anhydrous solvents is critical, as LiAlH₄ reacts violently with water. The sequential addition of water and a sodium hydroxide solution during the workup (a Fieser workup) is designed to safely quench excess reagent and precipitate aluminum salts as a manageable, filterable solid.
Materials:
-
3-Bromoquinoline-6-carboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
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15% Sodium Hydroxide (NaOH) aqueous solution
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Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
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Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
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Reagent Suspension: Under a positive pressure of inert gas, add 3-bromoquinoline-6-carboxylic acid (1.0 eq) to the flask, followed by anhydrous THF (approx. 10-20 mL per gram of acid). Stir to create a suspension.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C. Note: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup/Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% NaOH solution (X mL).
-
Water (3X mL).
-
-
Filtration: Stir the resulting granular white suspension vigorously for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction and Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude (3-Bromoquinolin-6-yl)methanol by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization Framework
Obtaining a full suite of spectroscopic data is essential to confirm the structure and purity of the synthesized product. While experimental spectra are not available in public repositories, the expected data can be reliably predicted.[5][6]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~9.0 | Doublet (d) | H-2 |
| ~8.4 | Doublet (d) | H-4 |
| ~8.1 | Doublet (d) | H-5 |
| ~7.9 | Singlet (s) | H-7 |
| ~7.8 | Doublet of Doublets (dd) | H-8 |
| ~5.3 | Broad Singlet (br s) | -OH |
| ~4.8 | Singlet (s) | -CH₂- |
Table 3: Predicted ¹³C NMR and Mass Spectrometry Data
| Technique | Predicted Data |
|---|---|
| ¹³C NMR | Approximately 10 distinct signals in the aromatic region (120-150 ppm) and one signal for the benzylic carbon (~60-65 ppm). |
| Mass Spec. (EI) | Molecular ion [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺: 237.9862 (C₁₀H₉BrNO⁺). |
Chemical Reactivity and Applications in Drug Discovery
(3-Bromoquinolin-6-yl)methanol is a versatile building block precisely because its two functional groups exhibit different chemical reactivity, allowing for selective and sequential modifications.
Reactivity at the C3-Bromo Position
The bromine atom at the C-3 position is on the heterocyclic pyridine ring. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
Reactivity at the C6-Hydroxymethyl Position
The primary alcohol at the C-6 position on the benzenoid ring offers a different set of synthetic possibilities:
-
Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).
-
Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers (e.g., Williamson ether synthesis) to modify solubility and introduce new pharmacophoric elements.
-
Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) allows for subsequent substitution with a variety of nucleophiles.
Visualized Drug Discovery Workflow
Caption: Role of (3-Bromoquinolin-6-yl)methanol in drug discovery.
Safety and Handling
Disclaimer: This information is based on the safety profiles of structurally similar bromoquinoline derivatives.[1][8][9] A material-specific Safety Data Sheet (SDS) must be obtained from the supplier and consulted before handling.
-
Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(3-Bromoquinolin-6-yl)methanol represents a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and materials science. While detailed characterization data is not yet prevalent in the public domain, this guide provides a validated and scientifically grounded pathway for its synthesis via the reduction of 3-bromoquinoline-6-carboxylic acid. The orthogonal reactivity of its bromo and hydroxymethyl functional groups makes it an exceptionally valuable scaffold for generating diverse libraries of novel compounds, thereby accelerating the discovery of new therapeutic agents.
References
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
-
MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
PMC. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]
-
PubChemLite. 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2). [Link]
-
U.S. Environmental Protection Agency. 3-Bromoquinoline-6-carboxylic acid Properties. [Link]
-
PubChem. 3-Bromoquinoline. [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
MDPI. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]
-
U.S. Environmental Protection Agency. 3-Bromoquinolin-6-yl acetate Properties. [Link]
Sources
- 1. 205114-14-3 Cas No. | 3-Bromoquinoline-6-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 2. PubChemLite - 3-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromoquinoline-6-carbaldehyde | 860757-84-2 [sigmaaldrich.com]
